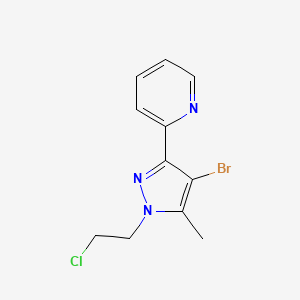

2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Descripción general

Descripción

“2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . This compound also contains bromine and chlorine atoms, as well as a pyridine ring .

Synthesis Analysis

The synthesis of this compound could involve the use of 4-bromo-1H-pyrazole as a starting material . The 4-bromo-1H-pyrazole can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S and Na(2)Se have resulted in thio/selenoether ligands .Molecular Structure Analysis

The molecular formula of “2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” is C5H6BrClN2 . The molecular weight is 209.471 Da . The InChIKey, which is a unique identifier for chemical substances, is WVGCPEDBFHEHEZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound can participate in Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also undergo intramolecular addition (cyclization) reactions .Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a boiling point of 265.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 42.2±0.5 cm3 .Aplicaciones Científicas De Investigación

Synthesis of Brominated Pharmaceuticals

The bromine atom in the compound can be utilized for the synthesis of brominated pharmaceuticals. Bromine-containing drugs often exhibit high biological activity, and the presence of a bromine atom can significantly alter the medicinal properties of a compound . The compound could serve as a precursor for the development of new medications, particularly in the realm of psychotropic and antitumor drugs.

Building Blocks for Heterocyclic Compounds

Heterocyclic chemistry is a core aspect of medicinal chemistry. The pyridine moiety of the compound provides a versatile platform for constructing more complex heterocycles. These structures are commonly found in drugs, agrochemicals, and dyes . The compound could be used to synthesize pyrrole derivatives, which are prevalent in many biologically active molecules.

Electrophilic Aromatic Substitution Reactions

The compound can undergo electrophilic aromatic substitution reactions, which are fundamental in organic synthesis. This allows for the introduction of various functional groups into the aromatic system, enabling the creation of a wide array of derivatives with potential pharmacological activities .

Advanced Materials Research

The unique structure of the compound makes it a candidate for the development of advanced materials. Its aromatic system could be incorporated into polymers or small molecules that have applications in organic electronics, such as light-emitting diodes (LEDs) or organic photovoltaics .

Catalysts in Organic Synthesis

The compound could act as a ligand for transition metal catalysts used in organic synthesis. The pyridine and pyrazole rings can coordinate to metals, facilitating various catalytic processes, including cross-coupling reactions that are pivotal in the synthesis of complex organic molecules .

Bioconjugation and Labeling Techniques

Due to the presence of reactive halogens, the compound can be used in bioconjugation techniques. It can be attached to biomolecules, such as proteins or antibodies, without disrupting their biological activity. This is particularly useful in the development of diagnostic tools and targeted therapies .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClN3/c1-8-10(12)11(15-16(8)7-5-13)9-4-2-3-6-14-9/h2-4,6H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOLNENGNBYJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCl)C2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.